tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate: is a synthetic organic compound commonly used in various chemical and pharmaceutical applications. This compound features a tert-butyl ester group, which is known for its stability and resistance to hydrolysis, making it a valuable protecting group in organic synthesis.
Mechanism of Action
Target of Action
Tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, also known as (2S)-1-Boc-2-((1S)-1-Hydroxyethyl)pyrrolidine, is a compound that primarily targets various organic compounds . It is used in synthetic organic chemistry for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
The mode of action of this compound involves the introduction of the tert-butoxycarbonyl group into various organic compounds . This process is achieved using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of tertiary butyl esters . The introduction of the tert-butoxycarbonyl group into various organic compounds alters the structure of these compounds, potentially affecting their function and interaction with other molecules .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can be influenced by its chemical structure and the environment in which it is used .
Result of Action
The result of the action of this compound is the creation of a variety of organic compounds with the tert-butoxycarbonyl group . This group is often used in synthetic organic chemistry due to its unique reactivity pattern .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s action . Additionally, the compound’s stability can be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by a hydroxyethyl moiety.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to mimic natural substrates or inhibitors in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group in peptide synthesis is particularly noteworthy.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-[(1S)-1-hydroxypropyl]pyrrolidine-1-carboxylate
Uniqueness
The unique combination of the tert-butyl ester group and the hydroxyethyl moiety in this compound provides a balance of stability and reactivity that is not commonly found in similar compounds. This makes it particularly useful in synthetic and medicinal chemistry applications.
By understanding the properties and applications of this compound, researchers and chemists can better utilize this compound in their work, leading to advancements in various scientific fields.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOAQQODYAQBD-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307800-86-7 | |
Record name | tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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